Enhanced Lipophilicity (ACD/LogP 1.37 vs. 0.91) Improves Membrane Permeability Potential
2-Ethynyl-3-methylpyridine exhibits a predicted ACD/LogP of 1.37, which is 0.46 units higher than that of the unsubstituted 2-ethynylpyridine (ACD/LogP 0.91) [1]. This 51% increase in lipophilicity, driven by the 3-methyl group, is consistent with the ~0.5 log unit increment typically observed for methyl substitution on a pyridine ring . The higher logP correlates with enhanced predicted membrane permeability and oral absorption potential in drug discovery contexts .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.37 |
| Comparator Or Baseline | 2-Ethynylpyridine (CAS 1945-84-2): ACD/LogP = 0.91 |
| Quantified Difference | ΔLogP = +0.46 (51% higher) |
| Conditions | ACD/Labs Percepta Platform v14.00 predicted values |
Why This Matters
Higher logP values are associated with improved passive membrane diffusion, which can be a critical selection criterion for compound libraries intended for cell-based assays or in vivo studies.
- [1] ACD/Labs Percepta Platform - PhysChem Module, version: 14.00. Predicted data for 2-Ethynyl-3-methylpyridine and 2-Ethynylpyridine. View Source
